molecular formula C9H10F3NO2 B570764 2-Amino-1-(2-(trifluoromethoxy)phenyl)ethanol CAS No. 1042605-24-2

2-Amino-1-(2-(trifluoromethoxy)phenyl)ethanol

Cat. No.: B570764
CAS No.: 1042605-24-2
M. Wt: 221.179
InChI Key: FRLYCJVPGMLVEF-UHFFFAOYSA-N
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Description

2-Amino-1-(2-(trifluoromethoxy)phenyl)ethanol is an organic compound with the molecular formula C9H10F3NO2. This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethanol moiety with an amino group. The presence of the trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-(trifluoromethoxy)phenyl)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-(trifluoromethoxy)benzaldehyde and an appropriate amine.

    Reduction: The aldehyde group of 2-(trifluoromethoxy)benzaldehyde is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then subjected to amination reactions using reagents such as ammonia or primary amines under suitable conditions to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic hydrogenation and continuous flow processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-(trifluoromethoxy)phenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, amines, and alcohols

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Amines, alcohols

    Substitution: Functionalized derivatives with different substituents

Scientific Research Applications

2-Amino-1-(2-(trifluoromethoxy)phenyl)ethanol has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-(trifluoromethoxy)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(4-(trifluoromethoxy)phenyl)ethanol
  • 2-Amino-1-(3-(trifluoromethoxy)phenyl)ethanol
  • 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol

Uniqueness

2-Amino-1-(2-(trifluoromethoxy)phenyl)ethanol is unique due to the position of the trifluoromethoxy group on the phenyl ring, which influences its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound provides distinct properties compared to its analogs, making it valuable for targeted research and applications.

Properties

IUPAC Name

2-amino-1-[2-(trifluoromethoxy)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2/c10-9(11,12)15-8-4-2-1-3-6(8)7(14)5-13/h1-4,7,14H,5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLYCJVPGMLVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CN)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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